

Ceftolozane/Tazobactam: Approved Indications & Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2

Cat. No.: S523134

[Get Quote](#)

The table below outlines the formally approved clinical indications and standard treatment protocols for ceftolozane/tazobactam (marketed as Zerbaxa) in adults, based on clinical trial data and prescribing information [1] [2] [3].

Infection Type	Recommended Adult Dosage	Concomitant Therapy	Treatment Duration
Complicated Urinary Tract Infections (cUTI) , including pyelonephritis	1.5 g (1 g ceftolozane / 0.5 g tazobactam) IV every 8 hours [3]	Monotherapy	7 days [3]
Complicated Intra-Abdominal Infections (cIAI)	1.5 g (1 g ceftolozane / 0.5 g tazobactam) IV every 8 hours [3]	Must be used in combination with metronidazole (500 mg IV every 8 hours) [2] [3]	4 to 14 days [3]
Hospital-Acquired & Ventilator-Associated Bacterial Pneumonia (HABP/VABP)	3 g (2 g ceftolozane / 1 g tazobactam) IV every 8 hours [2]	Monotherapy	7 to 14 days (duration should be guided by the severity and site of infection, and patient's clinical response) [2]

Susceptibility and Resistance Considerations

For researchers investigating efficacy and resistance patterns, the following data is critical.

Spectrum of Activity Ceftolozane/tazobactam is notably the **most active antipseudomonal agent** currently available, effective against many multidrug-resistant (MDR) and extensively drug-resistant (XDR) *Pseudomonas aeruginosa* strains [4]. Its activity also extends to many AmpC and extended-spectrum beta-lactamase (ESBL) producing *Enterobacterales*, though it has limited activity against ESBL-producing *Klebsiella pneumoniae* and lacks activity against carbapenemases [4].

Interpretive Criteria for In-Vitro Testing The table below provides the susceptibility interpretive criteria for designated microorganisms, which is essential for laboratory work [5].

Pathogen	MIC Interpretive Criteria (S ≤ / R ≥ mcg/mL)
Enterobacteriaceae	≤2/4 / ≥8/4
<i>Pseudomonas aeruginosa</i>	≤4/4 / ≥16/4
<i>Streptococcus anginosus</i> group	≤8/4 / ≥32/4
<i>Bacteroides fragilis</i>	≤8/4 / ≥32/4

Combination Therapy & Off-Label Protocols

While the approved protocols are for monotherapy or combination with metronidazole, emerging evidence, particularly for challenging infections, explores synergies with other agents.

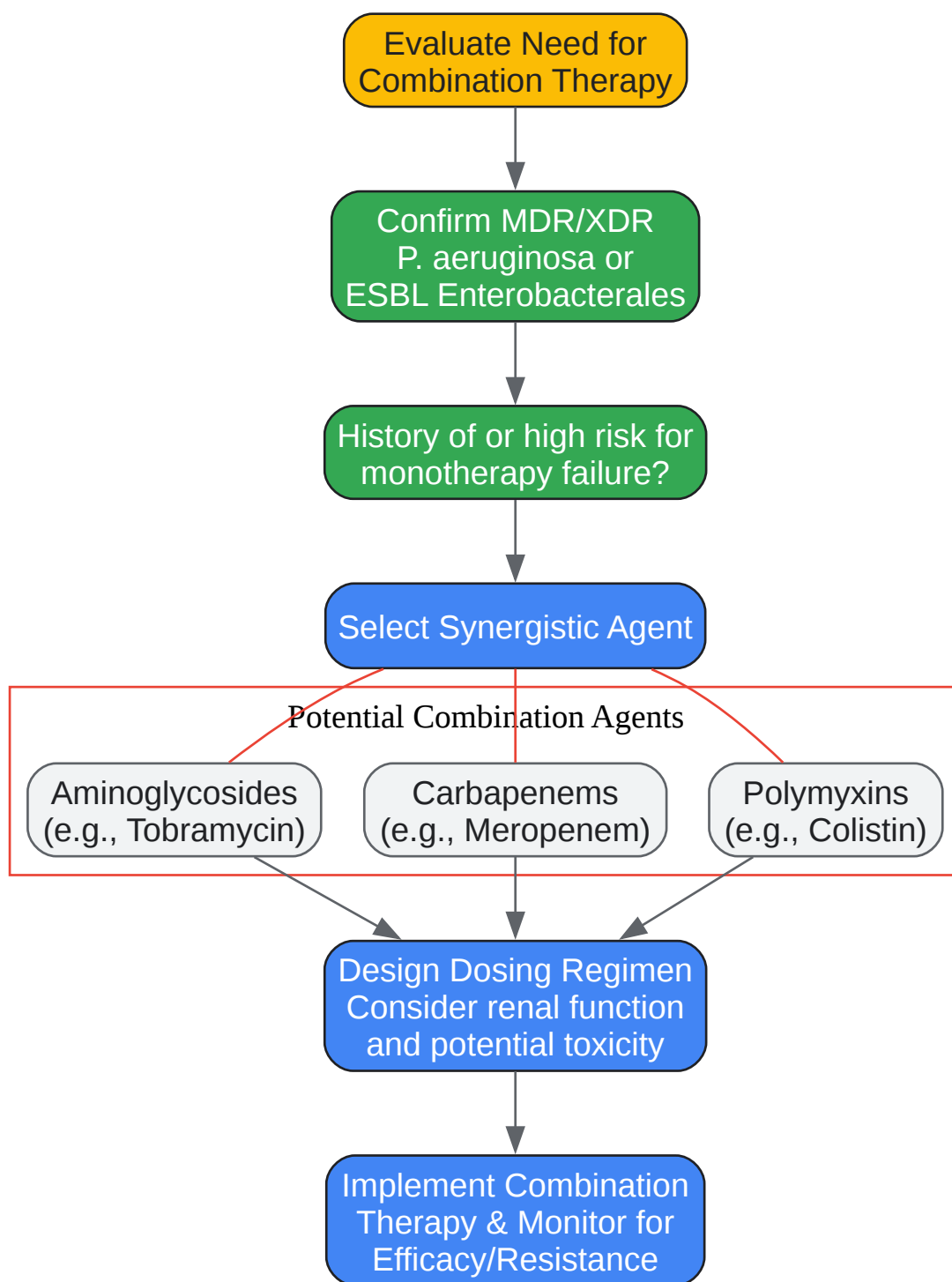
- **Rationale for Combination Therapy:** For severe infections caused by MDR/XDR *P. aeruginosa*, monotherapy with any antibiotic has limited efficacy. Combination with a second agent is often considered to improve outcomes and prevent the emergence of resistance [4] [6].
- **Evidence for Synergy:** A documented case report of a patient with severe burns and persistent XDR-*P. aeruginosa* bacteremia showed that combination therapy of ceftolozane/tazobactam with **low-dose tobramycin** was successful after monotherapy failures. Blood cultures cleared after the combination was initiated, suggesting a potential synergistic effect [6].

- **Other Potential Combinations:** Review articles suggest that combination therapies with agents like **colistin or meropenem** could be strategies to avoid resistance emergence, though these are not yet standard protocols [4].

Critical Technical & Safety Notes for Protocol Design

- **Renal Impairment Adjustment:** **Dose adjustment is mandatory** for patients with baseline creatinine clearance (CrCl) of 50 mL/min or less [2] [3]. It is crucial to monitor renal function daily in patients with fluctuating function and adjust the dose accordingly [2] [3].
- **Reduced Efficacy in Renal Impairment:** Subgroup analysis from phase 3 trials showed notably reduced clinical cure rates in patients with moderate renal impairment (baseline CrCl 30-50 mL/min) for both cIAI and cUTI. This highlights the importance of appropriate dosing and patient selection in clinical research [2] [3].
- **Preparation and Administration:** The medication is administered via intravenous infusion over 1 hour. Be aware that the dosage is expressed as the total of the two active components. Vials contain a total of 1.5 g (1 g ceftolozane / 0.5 g tazobactam). Errors have occurred due to confusion with this labeling convention [3].

The following workflow summarizes the key considerations for designing a combination therapy protocol:



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. / Ceftolozane - Wikipedia tazobactam [en.wikipedia.org]
2. Frequently Asked Questions About ZERBAXA® ... [merckconnect.com]
3. / Ceftolozane Monograph for Professionals - Drugs.com Tazobactam [drugs.com]
4. - Ceftolozane : When, how and why using it? - PMC tazobactam [pmc.ncbi.nlm.nih.gov]
5. Ceftolozane/Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
6. / Tazobactam and tobramycin ceftolozane in... combination therapy [jphcs.biomedcentral.com]

To cite this document: Smolecule. [Ceftolozane/Tazobactam: Approved Indications & Protocols]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b523134#ceftolozane-tazobactam-combination-therapy-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com